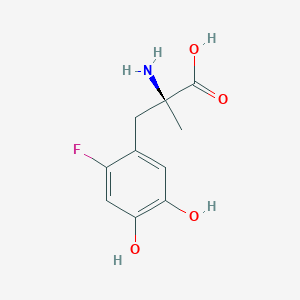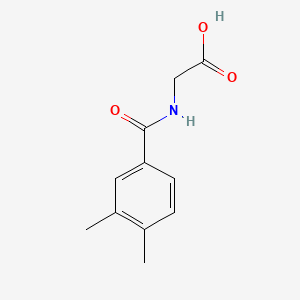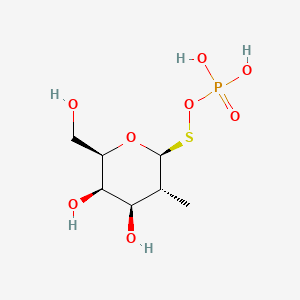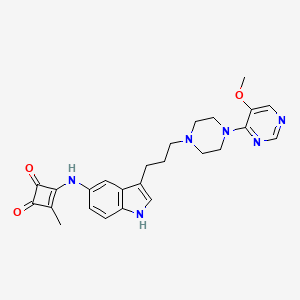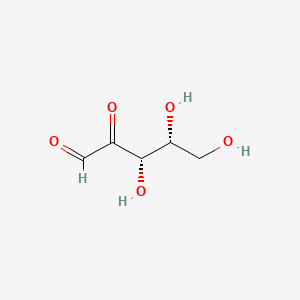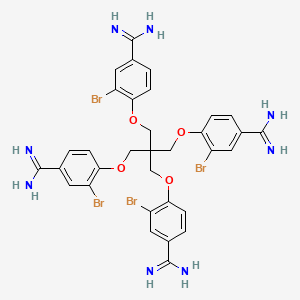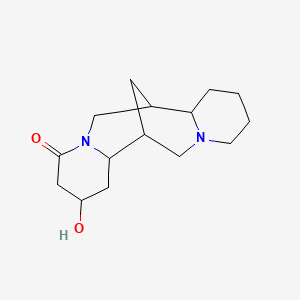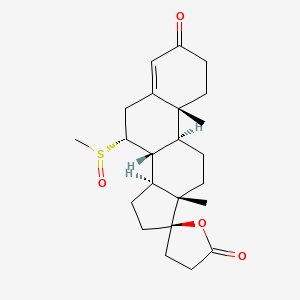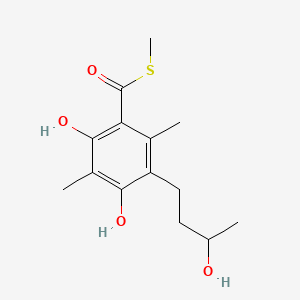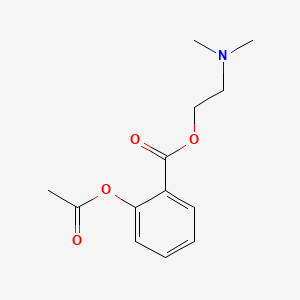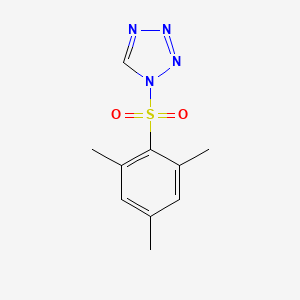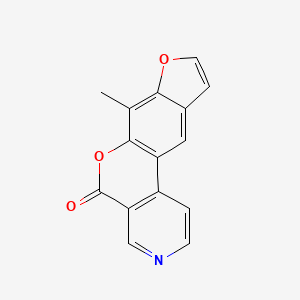
7-Methylpyrido(3,4-c)psoralen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylpyrido[3,4-c]psoralen is a furanocoumarin.
Wissenschaftliche Forschungsanwendungen
Anti-tumor Effects in Breast Cancer Cells
7-Methylpyrido(3,4-c)psoralen, as part of the broader group of psoralens, has been investigated for its anti-tumor properties. Research on human breast cancer MCF-7/ADR cells revealed that psoralen inhibits cell proliferation by causing G0/G1 phase arrest. This effect was achieved not through encouraging apoptosis but possibly through reversing multidrug resistance (MDR) by inhibiting ATPase activity, rather than reducing P-glycoprotein (P-gp) expression. Furthermore, psoralen was found to inhibit migration abilities of these cells by repressing epithelial-mesenchymal transition (EMT), potentially through inhibiting the activation of NF-κB, offering insight into natural compounds as novel anticancer agents (Wang et al., 2016).
Anti-inflammatory Properties
In a study focused on the fruits of Psoralea corylifolia, which contain psoralen, potent anti-inflammatory properties were observed. Psoralen, among other isolated compounds, exhibited significant inhibition of superoxide anion generation and elastase release in human neutrophils. This suggests that psoralen and its derivatives could be beneficial in treating inflammatory conditions (Chen et al., 2017).
Synthesis and Chemical Studies
Research into the synthesis of psoralen derivatives, including 7-Methylpyrido(3,4-c)psoralen, has led to efficient methods for creating these compounds. For instance, an efficient synthesis of 2-substituted pyridazino[4,3-h]psoralen derivatives was achieved, demonstrating the versatility of psoralen compounds in chemical synthesis (Gonzalez-Gomez & Uriarte, 2003).
Photodynamic and DNA Interaction Studies
Psoralen's ability to form photoadducts with DNA upon UV-A excitation has been utilized in therapeutic applications. Studies on psoralen-conjugated oligonucleotides have explored their potential for DNA cross-linking, revealing insights into the photodynamic effects and interactions with DNA, which could be harnessed for targeted therapeutic interventions (Li et al., 2006).
Eigenschaften
CAS-Nummer |
85878-63-3 |
|---|---|
Produktname |
7-Methylpyrido(3,4-c)psoralen |
Molekularformel |
C15H9NO3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
11-methyl-9,13-dioxa-5-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |
InChI |
InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-10-2-4-16-7-12(10)15(17)19-14(8)11/h2-7H,1H3 |
InChI-Schlüssel |
HUAHUHGFYQDAJK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3C=CN=C4)C=CO2 |
Kanonische SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3C=CN=C4)C=CO2 |
Andere CAS-Nummern |
85878-63-3 |
Synonyme |
7-methylpyrido(3,4-c)psoralen 7-methylpyridopsoralen 7-MPP MePyPs PMPSL pyrido(3,4-c)-7-methylpsoralen |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



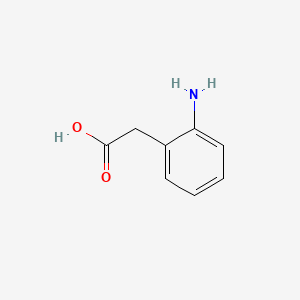
![2-hydroxy-2-[(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1195773.png)
